1-(Bromomethyl)-3-(phenoxymethyl)benzene
Description
Significance of Benzylic Bromides as Key Intermediates
Benzylic halides, and benzylic bromides in particular, are of considerable importance in organic synthesis due to their heightened reactivity. The carbon atom attached directly to a benzene (B151609) ring is known as the benzylic position. libretexts.orglibretexts.org This position is special because any reactive intermediate, such as a carbocation or radical, is stabilized by resonance with the aromatic ring. libretexts.org This stabilization lowers the activation energy for reactions at this site, making benzylic halides valuable intermediates. libretexts.org
Benzylic bromides are frequently used as building blocks in the pharmaceutical, agrochemical, and materials industries. rsc.org Their C-Br bonds are relatively weak, making them susceptible to homolytic cleavage to form stable benzylic radicals, especially under the influence of heat or light. libretexts.orgmasterorganicchemistry.com This property is exploited in free-radical bromination reactions, often using N-bromosuccinimide (NBS) as a mild and selective brominating agent to introduce bromine at the benzylic position. libretexts.orglibretexts.orgkhanacademy.org
Furthermore, benzylic halides readily participate in nucleophilic substitution reactions. ucalgary.ca Primary benzylic halides typically react via an S\N2 pathway, while secondary and tertiary ones favor an S\N1 pathway through the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca This reactivity allows for the straightforward introduction of a wide array of functional groups, making them versatile precursors in multi-step syntheses. libretexts.orgorganic-chemistry.org The conversion of benzylic halides into organometallic reagents, such as benzylic zinc halides, further expands their utility by enabling coupling reactions with various electrophiles. acs.org
Role of Phenoxy Ether Moieties in Molecular Design
The phenoxy ether group, consisting of a phenyl ring linked to another group via an oxygen atom, is a common and important structural motif in chemistry. wikipedia.org This moiety is found in a variety of natural and synthetic compounds, including pharmaceuticals, fragrances, and high-performance polymers. wikipedia.orgresearchgate.net
In medicinal chemistry and pharmaceutical design, the phenoxy ether linkage is valued for its specific properties. It acts as a hydrogen-bond acceptor but not a donor, a characteristic that can help molecules adhere to principles like Lipinski's rule of five, which predicts the oral bioavailability of a drug candidate. wikipedia.org Replacing an acidic phenolic hydrogen with an alkyl group to form an ether also tends to reduce the compound's toxicity. wikipedia.org Prominent examples of pharmaceuticals containing a phenoxy ether structure include the antimalarial drug quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org
Phenoxy ethers are also integral to materials science. The ether linkage imparts a degree of flexibility into otherwise rigid polymer backbones. researchgate.net This structural feature is a key component of high-performance thermoplastics like poly(ether ether ketone) (PEEK), which are known for their exceptional thermal stability, chemical resistance, and mechanical toughness. researchgate.net In the agrochemical industry, phenoxy ether derivatives are used as intermediates in the synthesis of fungicides and herbicides. epo.org The synthesis of these ethers is often achieved via the Williamson ether synthesis, a reliable condensation reaction between a phenol (B47542) and an alkyl halide. wikipedia.org
Structural and Synthetic Context of 1-(Bromomethyl)-3-(phenoxymethyl)benzene within Contemporary Organic Chemistry
This compound, also known as m-phenoxybenzyl bromide, is a bifunctional molecule that combines the reactive characteristics of a benzylic bromide with the structural features of a diaryl ether. nih.gov Its structure consists of a central benzene ring substituted at the 1 and 3 positions with a bromomethyl (-CH₂Br) group and a phenoxymethyl (B101242) (-OCH₂C₆H₅) group, respectively.
This compound serves as a valuable intermediate in organic synthesis, primarily as a building block for creating larger, more complex molecules. The benzylic bromide moiety is a highly reactive site, readily undergoing nucleophilic substitution reactions. This allows for the attachment of various nucleophiles, effectively using the m-phenoxybenzyl group as a scaffold. For instance, it is a known precursor in the synthesis of certain pyrethroid insecticides.
The synthesis of this compound typically involves the bromination of the benzylic position of 3-phenoxytoluene (B42325). This is often accomplished using selective free-radical brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator. khanacademy.org
Chemical and Physical Properties of this compound
This interactive table summarizes key computed properties of the compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(bromomethyl)-3-phenoxybenzene | nih.gov |
| Molecular Formula | C₁₃H₁₁BrO | nih.gov |
| Molecular Weight | 263.13 g/mol | nih.gov |
| CAS Number | 51632-16-7 | nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr | nih.gov |
| InChI Key | UJUNUASMYSTBSK-UHFFFAOYSA-N | nih.gov |
| Monoisotopic Mass | 261.99933 Da | nih.gov |
| XLogP3 | 3.9 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONABZUHSAKZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594666 | |
| Record name | 1-(Bromomethyl)-3-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-23-9 | |
| Record name | 1-(Bromomethyl)-3-(phenoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromomethyl 3 Phenoxymethyl Benzene and Analogous Structures
Direct Benzylic Bromination Approaches
Direct benzylic bromination involves the substitution of a hydrogen atom on the benzylic carbon with a bromine atom. This is a common and effective strategy for functionalizing alkylbenzenes. youtube.com The reactivity of the benzylic position makes it a prime target for radical-mediated reactions. libretexts.org
The most prevalent method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.com This reaction is typically performed in a nonpolar solvent like carbon tetrachloride (CCl₄), although environmentally safer solvents such as (trifluoromethyl)benzene or methyl acetate (B1210297) have been successfully used. researchgate.net The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, under thermal or photochemical conditions. mychemblog.com
The key advantage of using NBS is that it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. chadsprep.com This is achieved through the reaction of NBS with the hydrogen bromide (HBr) byproduct generated during the propagation step. mychemblog.com This low concentration of Br₂ minimizes competitive side reactions, such as electrophilic addition to the aromatic ring, making NBS a more selective reagent than molecular bromine for benzylic bromination. chadsprep.com The mechanism proceeds via a free-radical chain reaction involving the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. mychemblog.com This radical then reacts with a bromine molecule to yield the desired 1-(bromomethyl)-3-(phenoxymethyl)benzene and a new bromine radical, which continues the chain. mychemblog.com
Table 1: Typical Conditions for Wohl-Ziegler Bromination
| Parameter | Condition | Rationale / Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, enhancing selectivity for benzylic position. mychemblog.comchadsprep.com |
| Substrate | 3-Phenoxytoluene (B42325) | The precursor molecule for the target compound. lookchem.comchemicalbook.com |
| Solvent | Carbon Tetrachloride (CCl₄) | Traditional nonpolar solvent. mychemblog.com |
| (Trifluoromethyl)benzene | A less toxic alternative to CCl₄. researchgate.net | |
| Initiator | AIBN or Benzoyl Peroxide | Generates initial radicals upon heating or irradiation to start the chain reaction. mychemblog.com |
| Conditions | Reflux / Heat or Light | Provides energy for the homolytic cleavage of the initiator and propagation of the radical chain. mychemblog.com |
Direct bromination using molecular bromine (Br₂) is another method to form benzylic bromides. This reaction is also a free-radical chain process, typically initiated by heat or ultraviolet (hν) light. chemistryscore.comma.edu The initiation step involves the homolytic cleavage of the Br-Br bond to form two bromine radicals. chemistryscore.com A bromine radical then abstracts a benzylic hydrogen from 3-phenoxytoluene, forming a benzylic radical and HBr. ma.edu The benzylic radical subsequently reacts with another molecule of Br₂ to afford the product and a new bromine radical. ma.edu
While feasible, this method is generally less selective than using NBS, especially for complex molecules. chadsprep.com The higher concentration of Br₂ present can lead to competing reactions, such as electrophilic aromatic substitution on the phenoxy-substituted ring. chadsprep.com However, for simple alkylbenzenes, this method can be effective. youtube.com The selectivity for brominating at a tertiary benzylic position over a primary one is very high. chemistryscore.com
Table 2: Free Radical Bromination with Molecular Bromine
| Reagents & Conditions | Mechanism Steps | Notes |
| 3-Phenoxytoluene, Br₂, light (hν) or heat | Initiation: Br₂ → 2 Br• | Light or heat provides the energy for homolytic cleavage of the Br-Br bond. chemistryscore.com |
| Propagation 1: Ar-CH₃ + Br• → Ar-CH₂• + HBr | A bromine radical abstracts a hydrogen from the benzylic position. ma.edu | |
| Propagation 2: Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• | The benzylic radical reacts with Br₂ to form the product and regenerate a bromine radical. ma.edu | |
| Termination: 2 Br• → Br₂ or Ar-CH₂• + Br• → Ar-CH₂Br | Radicals combine to terminate the chain reaction. chemistryscore.com |
To improve efficiency and selectivity, catalytic methods for benzylic bromination have been developed. These approaches often operate under milder conditions and can offer better control over the reaction. One such method involves using boron tribromide (BBr₃) as both a bromine source and a catalyst in a solvent like carbon tetrachloride at room temperature. bohrium.com This method has shown good yields for various toluene (B28343) derivatives. bohrium.com
Another approach is the use of a V(V) and Mo(VI) catalyzed two-phase system where hydrogen peroxide (H₂O₂) acts as the primary oxidant and potassium bromide (KBr) is the bromine source. bohrium.com This sustainable procedure operates under mild conditions. bohrium.com Additionally, Lewis acids like ZrCl₄ have been used in conjunction with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to prevent competing aromatic ring bromination. scientificupdate.com These catalytic systems can participate in the catalytic cycle through various pathways, including the oxidation of the benzylic bromide itself. nih.gov
Photochemical methods utilize light to initiate the radical bromination process, often allowing for reactions to occur at ambient temperatures and with high selectivity. These reactions can be performed using traditional batch reactors or, increasingly, in continuous-flow systems which offer enhanced safety and scalability. acs.orgrsc.org
Various reagents and systems have been adapted for photochemical benzylic bromination. One approach uses BrCCl₃ as a brominating reagent in a continuous flow setup, which has proven compatible with electron-rich aromatic substrates. rsc.org Another "green" approach involves the visible-light-induced bromination with NBS on water, which avoids the use of hazardous organic solvents. researchgate.net Furthermore, highly efficient processes have been developed that use in situ generated bromine from sources like NaBrO₃/HBr, activated by 405 nm LEDs in a continuous flow reactor. scientificupdate.comrsc.org These modern photochemical methods can achieve complete conversion with very short residence times. rsc.org
Table 3: Comparison of Photochemical Benzylic Bromination Systems
| System | Reagents | Light Source | Key Features |
| NBS on Water | Substrate, NBS, Water | Visible Light (Household Lamp) | Environmentally benign, avoids organic solvents, operates at ambient temperature. researchgate.net |
| BrCCl₃ in Flow | Substrate, BrCCl₃ | Photochemical Reactor | Complementary reactivity to NBS, compatible with electron-rich aromatics, scalable. rsc.org |
| NBS in Flow | Substrate, NBS, Acetonitrile | Compact Fluorescent Lamp (CFL) | Uses a non-hazardous solvent (acetonitrile), readily scalable to multigram quantities. acs.org |
| In Situ Br₂ in Flow | Substrate, NaBrO₃, HBr | 405 nm LEDs | High throughput, excellent mass efficiency, can be run without organic solvent. scientificupdate.comrsc.org |
Precursor Synthesis and Functional Group Transformations
The availability of the starting material, 3-phenoxytoluene, is a prerequisite for the synthesis of this compound. This precursor is a diaryl ether, a class of compounds with established synthetic routes.
3-Phenoxytoluene is a key intermediate in the production of certain pesticides and fungicides. lookchem.comchemicalbook.com A common industrial method for synthesizing diaryl ethers like 3-phenoxytoluene is the Ullmann condensation. This reaction involves the coupling of a potassium salt of a phenol (B47542) with a halobenzene in the presence of a copper catalyst. google.com
An alternative and high-temperature process involves heating a mixture of phenol and m-cresol (B1676322) with aluminum or an aluminum phenoxide-forming compound. google.com This reaction, conducted at temperatures between 200°C and 500°C, forms a mixture of aluminum phenoxides which then react to produce the desired 3-phenoxytoluene, along with other diaryl ethers like diphenyl ether. google.com The ratio of the reactants can be adjusted to maximize the yield of 3-phenoxytoluene; for instance, a 3:1 mole ratio of phenol to m-cresol has been shown to be effective. google.com
Strategies for Introducing the Bromomethyl Group on Phenoxy-Substituted Benzenes
The synthesis of this compound and analogous structures primarily involves the selective functionalization of a methyl group at the benzylic position of a phenoxy-substituted toluene precursor. The most prevalent and direct precursor for this transformation is 3-phenoxytoluene. Several strategic methodologies have been developed to introduce the bromomethyl group with high selectivity and efficiency.
The principal strategy is the free-radical bromination of the benzylic C-H bonds of the methyl group. libretexts.orgucalgary.ca This pathway is favored because the homolytic cleavage of a benzylic C-H bond results in a resonance-stabilized benzylic radical, making this position significantly more reactive towards radical substitution than other positions on the molecule. libretexts.org
A widely employed and highly effective method for achieving this is the Wohl-Ziegler reaction , which utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically initiated by a radical initiator or light. chemicalbook.comkoreascience.kr The key advantage of using NBS is that it maintains a very low and constant concentration of elemental bromine (Br₂) in the reaction mixture. This condition favors the desired radical chain reaction at the benzylic position while suppressing potential side reactions, such as electrophilic bromination of the electron-rich aromatic rings. libretexts.orgchadsprep.com
An alternative approach is the direct use of elemental bromine (Br₂) at elevated temperatures . This thermal process can effect side-chain bromination without the need for UV activation or traditional radical initiators. google.com However, controlling the degree of bromination can be more challenging, potentially leading to a mixture of mono- and di-brominated products, such as 3-phenoxybenzal bromide. google.com
A different synthetic route avoids the direct bromination of a toluene precursor altogether. Instead, it involves the conversion of a benzylic alcohol, in this case, 3-phenoxybenzyl alcohol , to the corresponding bromide. This transformation can be accomplished using various brominating agents, such as thionyl bromide, which convert the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a bromide ion.
Modern approaches also include the use of photochemical flow reactors . These systems can employ alternative bromine sources like bromotrichloromethane (B165885) (BrCCl₃) and offer enhanced safety, reproducibility, and compatibility with electron-rich substrates that might be challenging for conventional NBS-based procedures. rsc.orgresearchgate.net
The following table summarizes various research findings for the synthesis of this compound and its precursors.
Optimization of Reaction Conditions for Selective Functionalization
The selective synthesis of this compound hinges on carefully optimized reaction conditions that favor mono-bromination at the benzylic position while preventing undesirable side reactions, such as over-bromination (formation of the dibromo-derivative) or electrophilic substitution on the aromatic rings.
Solvent Choice: The solvent plays a critical role in the efficiency of benzylic bromination. Carbon tetrachloride (CCl₄) has been the classic solvent for Wohl-Ziegler reactions due to its inertness and ability to facilitate the radical chain mechanism. chemicalbook.comchemicalbook.com However, due to its toxicity and environmental concerns, research has focused on identifying safer and more effective alternatives. A comparative study on a similar substrate, (methoxyimino-o-tolyl)-acetic acid methyl ester, demonstrated that 1,2-dichlorobenzene (B45396) resulted in a higher yield (92%) and a shorter reaction time (8 hours) compared to CCl₄ (79% yield in 12 hours), establishing it as a superior solvent for this transformation. koreascience.kr
Initiator and Reagent Stoichiometry: The reaction is typically initiated using a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using light (photochemical initiation). ucalgary.cachemicalbook.comkoreascience.kr The choice and amount of initiator are crucial for controlling the reaction rate. For the synthesis of this compound from 3-phenoxytoluene, a catalytic amount of AIBN was used effectively. chemicalbook.com The stoichiometry of the brominating agent, NBS, is a key parameter for ensuring selective mono-bromination. Using a slight excess of NBS (e.g., 1.2 to 1.5 equivalents) is common to drive the reaction to completion, but a large excess can increase the likelihood of forming the di-brominated side product. chemicalbook.comgoogle.com
Temperature and Reaction Time: Reaction temperature is another vital parameter. Most benzylic brominations using NBS are conducted at the reflux temperature of the chosen solvent to ensure sufficient energy for the initiation step and propagation of the radical chain reaction. chemicalbook.comchemicalbook.com For instance, a successful synthesis was performed at the reflux temperature of CCl₄. chemicalbook.com In another study, heating at 80°C in 1,2-dichlorobenzene provided optimal results. koreascience.kr Reaction times must be monitored to ensure complete consumption of the starting material without promoting side reactions. Typical reaction times range from 3 to 12 hours, depending on the substrate, solvent, and temperature. chemicalbook.comkoreascience.krgoogle.com
The following table details the optimization of various reaction parameters from selected research.
Table of Compounds
Reactivity and Mechanistic Studies of 1 Bromomethyl 3 Phenoxymethyl Benzene
Radical Reactions Involving the Bromomethyl Group
Beyond ionic reactions, the benzylic position is also highly susceptible to radical reactions due to the stability of the resulting benzylic radical.
A benzylic radical is an intermediate with an unpaired electron on the carbon adjacent to the benzene (B151609) ring. The radical derived from 1-(bromomethyl)-3-(phenoxymethyl)benzene can be generated via homolytic cleavage of the C-Br bond, typically initiated by heat or UV light. ucalgary.ca
C₆H₅OCH₂C₆H₄CH₂Br --(heat/light)--> C₆H₅OCH₂C₆H₄CH₂• + Br•
The exceptional stability of this radical is attributed to resonance, where the unpaired electron is delocalized over the aromatic π-system. chemistrysteps.com This delocalization lowers the energy of the radical, making it easier to form than simple alkyl radicals. The general stability of radicals follows the trend: benzylic > allyl > tertiary > secondary > primary. chemistrysteps.com The phenoxymethyl (B101242) substituent at the meta-position has only a minor inductive influence on the stability of the radical, similar to its effect on the carbocation.
The title compound, this compound, is itself typically synthesized via a radical chain reaction from 3-phenoxytoluene (B42325). The most common method is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). ucalgary.camasterorganicchemistry.com
The mechanism proceeds in three stages: ucalgary.ca
Initiation: Heat or light initiates homolytic cleavage of the weak N-Br bond in NBS (or Br-Br bond in Br₂) to generate a small concentration of bromine radicals. ucalgary.cayoutube.com
Propagation: This is a two-step cycle. a. A bromine radical abstracts a hydrogen atom from the benzylic position of 3-phenoxytoluene. This is the most favorable site because it forms the resonance-stabilized benzylic radical. youtube.com b. The resulting benzylic radical reacts with a molecule of Br₂ (which is present in low concentration from the reaction of NBS with trace HBr) to form the product, this compound, and a new bromine radical. ucalgary.cayoutube.com This new radical continues the chain reaction.
Termination: The reaction ceases when two radicals combine. ucalgary.ca
Once formed, the C-Br bond in this compound can undergo further radical transformations, such as reduction with a radical-based reducing agent or participation in radical coupling reactions, although nucleophilic substitutions are more common synthetic applications.
Electrophilic Aromatic Substitution Patterns on the Phenoxymethyl-Substituted Ring
The phenoxymethyl group (-OCH₂C₆H₅) attached to one of the benzene rings in this compound plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ether oxygen atom, with its lone pairs of electrons, is a key determinant of the substitution pattern.
The phenoxy group is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.comyoutube.comwikipedia.orgalmaaqal.edu.iqmasterorganicchemistry.comaakash.ac.in This directing effect stems from the ability of the oxygen atom to donate electron density to the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. lumenlearning.comminia.edu.eg
The resonance structures for phenoxybenzene (a model for the phenoxymethyl-substituted ring) illustrate the increased electron density at the ortho and para positions:
Resonance structures of the phenoxy group donating electron density to the benzene ring, leading to negative charges at the ortho and para positions.
This enrichment of electron density at the ortho and para carbons stabilizes the corresponding arenium ion intermediates formed during electrophilic attack at these positions. The arenium ion, a key intermediate in EAS, is a resonance-stabilized carbocation. masterorganicchemistry.com For ortho and para attack on a phenoxymethyl-substituted ring, an additional resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen atom, providing significant stabilization. This extra resonance contributor is not possible for meta attack. Consequently, the activation energies for ortho and para substitution are lower than for meta substitution, leading to the preferential formation of ortho and para products. masterorganicchemistry.com
While both ortho and para positions are activated, the para product is often favored due to steric hindrance at the ortho positions, which are closer to the bulky phenoxymethyl group. masterorganicchemistry.com The relative ratio of ortho to para products can be influenced by the size of the incoming electrophile and the reaction conditions.
Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, this compound is expected to yield predominantly the ortho and para substituted products on the phenoxymethyl-activated ring.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenoxymethyl Ring of this compound
| Electrophilic Reagent | Electrophile (E⁺) | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | NO₂⁺ | 1-(Bromomethyl)-3-(phenoxymethyl)-4-nitrobenzene and 1-(Bromomethyl)-3-(phenoxymethyl)-2-nitrobenzene |
| Br₂/FeBr₃ | Br⁺ | 1-Bromo-4-(bromomethyl)-2-(phenoxymethyl)benzene and 1-Bromo-2-(bromomethyl)-4-(phenoxymethyl)benzene |
| SO₃/H₂SO₄ | SO₃ | 4-(Bromomethyl)-2-(phenoxymethyl)benzenesulfonic acid and 2-(Bromomethyl)-4-(phenoxymethyl)benzenesulfonic acid |
| R-Cl/AlCl₃ | R⁺ | 1-(Bromomethyl)-4-alkyl-3-(phenoxymethyl)benzene and 1-(Bromomethyl)-2-alkyl-3-(phenoxymethyl)benzene |
Computational and Theoretical Investigations of Reactivity
Due to the complexity of its structure, detailed computational and theoretical studies specifically on this compound are limited. However, insights into its reactivity can be gleaned from computational studies on analogous, simpler molecules such as anisole (B1667542) (methoxybenzene), benzyl (B1604629) halides, and other substituted benzenes. These studies provide a framework for understanding the reaction pathways, intermediates, and kinetics associated with this molecule.
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting reactivity. researchgate.net For the phenoxymethyl-substituted ring, computational studies on anisole are highly relevant. Combined computational and experimental investigations on the chlorination of anisole have revealed that addition-elimination pathways can compete with the traditional direct substitution (SEAr) mechanism. nih.govacs.org Furthermore, in the absence of a Lewis acid catalyst, direct halogenation may proceed through a concerted single transition state rather than forming a distinct arenium ion intermediate. nih.govacs.org These findings suggest that the reaction pathways for electrophilic substitution on the phenoxymethyl ring of this compound could be more complex than the classical textbook mechanism.
Regarding the bromomethyl group, quantum chemical calculations on benzyl bromide and its derivatives have been performed to study nucleophilic substitution reactions. These studies confirm that primary benzylic halides like this compound are expected to react via an SN2 mechanism. ucalgary.ca Computational studies on the decomposition of the benzyl radical, which could be formed under certain conditions, have identified multiple potential decomposition pathways. rsc.orgresearchgate.net Quantum chemical calculations on benzyl-type carbanions, which could be formed by deprotonation, have also been conducted to understand their electronic structure and the influence of substituents. psu.edu
Molecular Dynamics Simulations of Intermediates and Transition States
MD simulations of benzene and its derivatives in various solvents help in understanding the solvation effects on the stability of intermediates like the arenium ion. The interaction of the solvent with the charged intermediate can significantly influence the reaction rate and selectivity. For electrophilic attack on the phenoxymethyl-substituted ring, MD simulations could model the solvent cage around the arenium ion and the conformational dynamics of the phenoxymethyl group, which might affect the accessibility of the ortho positions.
Simulations of benzyl halides in solution can shed light on the dynamics of the C-Br bond cleavage and the subsequent interactions with nucleophiles or solvents. Such simulations could help in understanding the initial steps of both nucleophilic substitution and elimination reactions at the benzylic position.
Kinetic Modeling of Complex Reaction Systems
Kinetic modeling allows for the simulation of complex reaction networks, providing predictions of product distributions over time under various conditions. For a molecule like this compound, which has multiple reactive sites, kinetic modeling would be essential to predict the outcome of reactions where both the aromatic rings and the benzylic position can react.
Kinetic simulations of the decomposition of toluene (B28343) and the benzyl radical have been developed, incorporating rate constants derived from ab initio calculations and experimental data. rsc.orgresearchgate.net These models can predict the formation of various products at high temperatures.
For electrophilic aromatic substitution, kinetic models can be constructed based on the relative rate constants for attack at the different positions of both aromatic rings. The phenoxymethyl-substituted ring, being activated, would have significantly higher rate constants for substitution than the ring bearing the bromomethyl group, which is weakly deactivating. wikipedia.org Within the activated ring, the relative rates of ortho and para substitution would determine the product ratio. A comprehensive kinetic model would also need to account for potential side reactions, such as the reaction of the benzylic bromide with the electrophilic reagent or the solvent.
Applications As a Synthetic Building Block and Intermediate in Advanced Materials and Organic Molecules
Utilization in Polymer Chemistry and Macromolecular Architectures
The presence of the reactive bromomethyl group allows for the incorporation of the phenoxymethylbenzene unit into various polymer structures. While the fundamental reactivity of this functional group suggests potential applications in several areas of polymer chemistry, detailed research specifically employing 1-(bromomethyl)-3-(phenoxymethyl)benzene is an area of ongoing development. The following subsections outline the potential and analogous applications based on its structural characteristics.
Theoretically, the difunctional nature of this compound could be utilized in "grafting-to" reactions to create graft copolymers. In such a process, pre-synthesized polymer chains with reactive end-groups could displace the bromide, attaching the polymer chain to the benzene (B151609) ring. Similarly, related poly-bromomethylated aromatic compounds, such as 1,3,5-tris(bromomethyl)benzene (B90972), are known to act as cores for the synthesis of star polymers, where multiple polymer "arms" are grown from the central core. researchgate.net However, specific examples detailing the use of this compound for these applications are not extensively documented in the scientific literature.
Difunctional molecules are often employed as cross-linking agents to create network polymers with enhanced mechanical and thermal properties. Compounds with multiple reactive sites, such as the bromomethyl group, can form covalent bonds between linear polymer chains. For instance, 1,3,5-tris(bromomethyl)benzene is utilized as a cross-linker in the fabrication of materials like proton exchange membranes. rsc.org While this compound possesses a single highly reactive site for such linkages, its application as a cross-linking monomer would depend on further functionalization or specific reaction schemes that are not widely reported.
Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that relies on initiators typically bearing a halogen atom. scilit.comcmu.edu The bromomethyl group in this compound is a suitable starting point for the synthesis of functional ATRP initiators. Through chemical modification, the phenoxymethylbenzyl moiety could be incorporated as a specific functionality at the initiating end of a polymer chain. This would allow for the synthesis of polymers with a phenoxymethyl (B101242) group at one terminus, which could influence the polymer's properties or be used for further reactions.
Porous organic polymers (POPs) and porous aromatic frameworks (PAFs) are materials with high surface areas and potential applications in gas storage and separation. nih.govresearchgate.net The synthesis of these materials often involves the reaction of rigid aromatic monomers. For example, 1,3,5-tris(4-bromophenyl)benzene (B1296842) is used to create porous aromatic frameworks through Yamamoto-type Ullmann reactions. researchgate.netrsc.org The aromatic structure of this compound makes it a candidate monomer for the synthesis of such porous materials, although specific research demonstrating this application is limited.
Redox-active polymers are capable of undergoing reversible oxidation and reduction, making them suitable for applications in energy storage and electronics. anl.govrsc.org The development of these materials often involves incorporating redox-active moieties into a polymer backbone. While research has been conducted on redox-active polymers containing various functional groups, the direct incorporation of the phenoxymethylbenzyl group from this compound into redox-active polymers is not a widely explored area in the current literature. However, related compounds like 1,3,5-tris-(bromomethyl)benzene have been used as crosslinkers in the fabrication of redox-active polymer films. academie-sciences.fr
Precursor in the Synthesis of Complex Organic Compounds
One of the most significant and well-documented applications of this compound is its role as a key intermediate in the synthesis of a class of synthetic insecticides known as pyrethroids. Its structural analog, 3-phenoxybenzyl alcohol, is also a critical component in these syntheses. nih.gov The 3-phenoxybenzyl moiety is a common feature in many commercially important pyrethroid insecticides.
The synthesis of these insecticides typically involves the esterification of a suitable carboxylic acid with the alcohol derived from 3-phenoxybenzyl bromide. The bromide itself is a versatile precursor to this alcohol, for example, through hydrolysis, or can be used in other coupling reactions.
Several prominent pyrethroid insecticides are synthesized using a 3-phenoxybenzyl precursor, as detailed in the following table:
| Pyrethroid Insecticide | Synthetic Utility of 3-Phenoxybenzyl Precursor |
| Cyphenothrin | The synthesis of cyphenothrin, an insecticide effective against resistant cockroaches, involves the esterification of chrysanthemic acid with α-cyano-3-phenoxybenzyl alcohol. unisalento.itnih.gov The latter is derived from 3-phenoxybenzaldehyde, which can be synthesized from 3-phenoxybenzyl bromide. researchgate.net |
| Deltamethrin | Deltamethrin is a potent insecticide formed by the condensation of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol (α-cyano-3-phenoxybenzyl alcohol). nih.gov |
| Etofenprox | Etofenprox, a pyrethroid ether insecticide, is synthesized via the etherification of 3-phenoxybenzyl alcohol (or its sodium salt) with 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane. google.comnih.gov |
| Fenpropathrin | This insecticide and acaricide is the ester of 2,2,3,3-tetramethylcyclopropanecarboxylic acid and α-cyano-3-phenoxybenzyl alcohol. nih.govebi.ac.uk |
| Permethrin (B1679614) | A widely used photostable pyrethroid, permethrin is synthesized by the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with 3-phenoxybenzyl alcohol. nih.gov |
The consistent presence of the 3-phenoxybenzyl core in these diverse and commercially significant insecticides underscores the critical role of this compound as a foundational building block in agrochemistry.
Exploratory Applications in Medicinal Chemistry Precursors (General Synthetic Utility)
The structural motif of a phenoxybenzyl group is present in numerous biologically active compounds, making this compound a versatile starting material for medicinal chemistry research. Its utility lies in its ability to act as a scaffold onto which various pharmacophores can be attached.
Research has shown its application in the synthesis of inhibitors for viral proteases. For example, it was used as a starting material to build precursors for inhibitors of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication. chemicalbook.com The synthesis involved converting the bromomethyl group to an azidomethyl group, which was then used in subsequent steps to build the final inhibitor structure. chemicalbook.com
Furthermore, the ability to participate in multicomponent reactions (MCRs) expands its utility. nih.gov By leveraging the reactivity of the bromomethyl group, it can be incorporated into one-pot syntheses to rapidly generate libraries of complex molecules for biological screening. Its role as a precursor to quinazolinones further underscores its value, as this heterocyclic core is a cornerstone of many therapeutic agents. rsc.org
Derivatives and Analogues of 1 Bromomethyl 3 Phenoxymethyl Benzene
Research on Isomeric Bromomethyl-Phenoxymethyl-Benzenes
The placement of the bromomethyl and phenoxymethyl (B101242) groups on the benzene (B151609) ring significantly influences the molecule's steric and electronic properties. The meta (1,3) substitution pattern of the parent compound is just one of three possibilities, with the ortho (1,2) and para (1,4) isomers presenting distinct chemical characteristics.
The ortho isomer, 1-(bromomethyl)-2-(phenoxymethyl)benzene, places the two substituent groups in adjacent positions on the benzene ring. bldpharm.comnist.gov This proximity can lead to steric hindrance, potentially influencing its reaction kinetics compared to the more separated isomers. While detailed synthetic comparisons are not extensively documented in readily available literature, its fundamental properties have been characterized. nist.govchemicalbook.com
Table 1: Properties of 1-(Bromomethyl)-2-(phenoxymethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 861319-72-4 | nist.gov |
| Molecular Formula | C₁₄H₁₃BrO | bldpharm.com |
| Molecular Weight | 277.16 g/mol | bldpharm.com |
| Melting Point | 53 °C | nist.govchemicalbook.com |
| InChI Key | ZFUVUHSDHOZTIB-UHFFFAOYSA-N | bldpharm.com |
In the para isomer, 1-(bromomethyl)-4-(phenoxymethyl)benzene, the substituents are positioned opposite each other on the benzene ring, minimizing steric interactions. sigmaaldrich.commolport.com This arrangement makes the reactive bromomethyl group highly accessible for nucleophilic substitution reactions. This isomer is noted as a chemical intermediate, with its distinct properties recorded for synthetic applications. sigmaaldrich.commolport.com
Table 2: Properties of 1-(Bromomethyl)-4-(phenoxymethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 724452-82-8 | sigmaaldrich.commolport.com |
| Molecular Formula | C₁₄H₁₃BrO | sigmaaldrich.com |
| Molecular Weight | 277.16 g/mol | sigmaaldrich.com |
| SMILES Code | BrCC1=CC=C(COC2=CC=CC=C2)C=C1 | sigmaaldrich.com |
Poly-Bromomethylated Benzene Derivatives as Multivalent Scaffolds
Increasing the number of bromomethyl groups on the benzene ring transforms the molecule from a simple building block into a multivalent scaffold. These derivatives serve as central cores for constructing larger, more complex, and often symmetrical molecular architectures.
1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is a widely used bifunctional linker. google.comnih.gov With two reactive bromomethyl groups in a para arrangement, it is an ideal reagent for syntheses that require connecting two molecular entities or for creating linear polymers. tcichemicals.com Its symmetric structure ensures that it acts as a rigid spacer. Applications include its use as an adsorbent for purifying aromatic hydrocarbons and in the synthesis of coumarin (B35378) derivatives. google.com
Table 3: Properties of 1,4-Bis(bromomethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 623-24-5 | nih.gov |
| Molecular Formula | C₈H₈Br₂ | google.comnih.gov |
| Molecular Weight | 263.96 g/mol | google.com |
| Physical Form | White crystalline powder | |
| IUPAC Name | 1,4-bis(bromomethyl)benzene |
1,3,5-Tris(bromomethyl)benzene (B90972) is a quintessential trifunctional building block, prized for its C3 symmetry. The three bromomethyl groups, positioned symmetrically around the benzene ring, are highly reactive towards nucleophiles, making this compound a perfect core for creating star-shaped polymers and dendrimers. In dendrimer synthesis, it serves as the initial core from which successive generations of branches are grown in a controlled manner.
Furthermore, its role as a tri-functional cross-linker is critical in materials science. It can be used to form rigid, microporous polymer networks through reactions like Friedel-Crafts alkylation. These materials exhibit high thermal stability and surface area, making them suitable for applications in selective gas adsorption (e.g., CO₂ and H₂) and for fabricating proton exchange membranes for fuel cells. A common synthesis route involves the radical bromination of mesitylene (B46885) using N-Bromosuccinimide (NBS).
Table 4: Properties of 1,3,5-Tris(bromomethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 18226-42-1 | |
| Molecular Formula | C₉H₉Br₃ | |
| Molecular Weight | 356.88 g/mol | |
| Melting Point | 94-99 °C | |
| Synonym | α,α',α''-Tribromomesitylene |
Analogous Compounds with Different Halogen or Ether Substituents
The chemical utility and physical properties of the core structure can be fine-tuned by altering the halogen atom or the ether substituent. Replacing bromine with other halogens modifies the reactivity of the benzylic position, while changing the phenoxy group alters the steric and electronic nature of the ether linkage.
One such analogue is 1-(chloromethyl)-3-phenoxybenzene , where the bromine is replaced by chlorine. This substitution impacts the leaving group ability of the halide in nucleophilic substitution reactions. The properties of this chloro-analogue are well-defined. nist.gov
Another variation involves changing the ether group. For example, 1-(bromomethyl)-3-methoxybenzene replaces the bulky phenoxy group with a smaller methoxy (B1213986) group. google.com This change reduces steric hindrance and alters the electronic influence on the benzene ring. Similarly, 1-(benzyloxy)-4-(bromomethyl)benzene is an isomer where the substituent is a benzyloxy group, introducing additional flexibility and reactivity. A documented synthesis for this compound involves the reaction of (4-(benzyloxy)phenyl)methanol with phosphorus tribromide (PBr₃) and lithium bromide.
Table 5: Selected Analogues with Varied Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Source(s) |
| 1-(Chloromethyl)-3-phenoxybenzene | 53874-66-1 | C₁₃H₁₁ClO | 218.68 | Br replaced with Cl | nist.gov |
| 1-(Bromomethyl)-3-methoxybenzene | 874-98-6 | C₈H₉BrO | 201.06 | Phenoxy replaced with Methoxy | google.com |
| 1-(Benzyloxy)-4-(bromomethyl)benzene | 5544-60-5 | C₁₄H₁₃BrO | 277.16 | para-isomer with Benzyloxy group |
Advanced Methodologies and Future Research Directions
Flow Chemistry and Continuous Processing for Synthesis
The conventional batch synthesis of 1-(bromomethyl)-3-(phenoxymethyl)benzene often involves the free-radical bromination of m-phenoxytoluene using reagents like N-bromosuccinimide (NBS) and a radical initiator in a solvent such as tetrachloromethane, typically under reflux conditions for several hours. chemicalbook.com While effective, this method presents challenges related to heat management, reaction control, and safety, particularly on a larger scale.
Flow chemistry, or continuous processing, offers a compelling alternative to overcome these batch-processing limitations. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow systems provide superior control over reaction parameters like temperature, pressure, and residence time. sci-hub.se This precise control can lead to higher yields, improved selectivity, and enhanced safety by minimizing the volume of hazardous reactants present at any given moment. nih.gov
For the synthesis of this compound, a flow process could be designed where solutions of m-phenoxytoluene and the brominating agent are mixed at a specific temperature in a microreactor. sci-hub.se The rapid heat dissipation characteristic of these systems would allow for better management of the exothermic bromination reaction, reducing the formation of over-brominated or other side products. Furthermore, integrating purification steps, such as liquid-liquid extraction or continuous crystallization, into the flow system could create a fully automated and highly efficient "crude-to-pure" synthesis pipeline. sci-hub.se
Table 1: Comparison of Batch vs. Potential Flow Synthesis
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Vessel | Large Flask | Microreactor or Tube Reactor |
| Heat Transfer | Poor / Slow | Excellent / Rapid |
| Safety | Higher risk due to large volumes | Inherently safer, small volumes |
| Control | Limited (e.g., reflux temp) | Precise (temp, pressure, time) |
| Scalability | Difficult, requires re-optimization | Straightforward ("scaling out") |
| Potential Yield | Good (e.g., 86% reported) chemicalbook.com | Potentially higher and more consistent |
Green Chemistry Approaches in Bromination and Subsequent Reactions
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The traditional synthesis of this compound provides several opportunities for green innovation.
A primary target for improvement is the solvent. Tetrachloromethane (CCl₄), used in some reported syntheses, is a toxic and environmentally harmful solvent. chemicalbook.com A greener alternative involves replacing it with less hazardous solvents like ethanol (B145695) or even conducting the reaction under solvent-free conditions. researchgate.netresearchgate.net
The choice of brominating agent is also critical. While NBS is widely used, alternative reagents and systems are being explored. One approach is the use of pyridinium (B92312) tribromide, a stable solid that is safer to handle than liquid bromine. researchgate.net Another green strategy involves the in situ generation of the brominating species. For instance, combining an oxidizing agent like hydrogen peroxide with hydrobromic acid can produce bromine in the reaction mixture, avoiding the handling and storage of elemental bromine. researchgate.net
For subsequent reactions involving the highly reactive bromomethyl group, green principles can also be applied. Nucleophilic substitution reactions, a common transformation for this compound, can be performed using greener solvents or catalyzed by phase-transfer catalysts to improve efficiency and reduce waste. chemicalbook.com
Chemo- and Regioselective Transformations
The structure of this compound contains multiple reactive sites: the benzylic bromide, the two aromatic rings, and the ether linkage. Chemo- and regioselectivity—the ability to react with just one functional group or at one specific position—is therefore crucial for its use as a synthetic intermediate.
The benzylic C-Br bond is the most reactive site for nucleophilic substitution. This allows for a wide range of chemoselective transformations. For example, it can be converted to an azide (B81097) by reacting with sodium azide, with the phenoxy group and aromatic rings remaining untouched. chemicalbook.com This high reactivity enables the selective introduction of various functional groups, such as amines, thiols, cyanides, and phosphonates, providing access to a diverse library of derivatives.
Regioselectivity is a key consideration in the synthesis of the precursor, m-phenoxytoluene. Electrophilic aromatic substitution reactions on this molecule could potentially occur on either of the two aromatic rings. wku.edu However, the synthesis of this compound itself relies on the high regioselectivity of free-radical bromination at the benzylic position (the methyl group) over substitution on the aromatic ring. This inherent selectivity is a significant advantage of the standard synthetic route.
Table 2: Examples of Chemoselective Transformations
| Reagent(s) | Functional Group Introduced | Product Type |
|---|---|---|
| Sodium Azide (NaN₃) chemicalbook.com | Azidomethyl (-CH₂N₃) | Azide |
| Potassium Cyanide (KCN) | Cyanomethyl (-CH₂CN) | Nitrile |
| Triphenylphosphine (PPh₃) | Phosphonium salt (-CH₂PPh₃⁺) | Wittig Reagent Precursor |
| Sodium Thiophenoxide (NaSPh) | Phenylthiomethyl (-CH₂SPh) | Thioether |
Applications in Supramolecular Chemistry and Nanomaterials
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org Molecules like 1,2-bis(bromomethyl)benzene (B41939) derivatives are known to be important building blocks in this field. researchgate.net By extension, this compound is an excellent candidate for constructing larger, self-assembling architectures.
The reactive bromomethyl group can serve as a covalent anchor point to attach the molecule to other building blocks or to a surface. The rigid, bulky phenoxymethyl (B101242) group, on the other hand, can direct the assembly process through steric interactions and participate in π-stacking with other aromatic systems. beilstein-journals.org This combination of a reactive handle and a structure-directing element allows for the rational design of complex supramolecular structures. For instance, it could be used to synthesize functionalized calixarenes or to build specific components for molecular machines or targeted drug delivery systems. nih.gov
In nanomaterials science, the compound could be used to functionalize the surface of nanoparticles, creating a self-assembled monolayer that modifies the nanoparticles' properties, such as their solubility or their ability to interact with biological systems. nih.gov
Development of Novel Catalytic Systems for Transformations
Developing new catalytic systems is essential for improving the efficiency and sustainability of chemical transformations. For the synthesis of this compound, research could focus on photocatalytic bromination, which can offer high selectivity under mild conditions.
More significantly, novel catalysts are crucial for the subsequent transformations of the compound. The benzylic bromide is an ideal substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future research could focus on developing more robust and active catalysts for these reactions that use lower loadings of precious metals or employ more abundant and less toxic base metals like iron or copper.
For electrophilic bromination of aromatic compounds in general, novel catalytic systems such as Fe₂O₃/zeolite have been developed. rsc.org This system uses an inexpensive, easy-to-handle, and recyclable catalyst, representing a significant step towards greener chemical processing. rsc.org While the synthesis of this compound typically involves radical bromination, the principles of developing recyclable and efficient catalysts are broadly applicable to the entire life cycle of the compound.
Conclusion
Summary of Synthetic Routes and Reactive Characteristics
The synthesis and reactivity of 1-(Bromomethyl)-3-(phenoxymethyl)benzene are dictated by the interplay of its two main functional groups: the benzylic bromide and the diaryl ether.
Synthetic Routes
Two primary synthetic strategies are commonly employed for the preparation of this compound:
Radical Bromination of m-Phenoxytoluene: This method involves the free-radical halogenation of m-phenoxytoluene. The reaction is typically carried out by treating m-phenoxytoluene with a bromine source at elevated temperatures. google.com Notably, this process can proceed without the need for UV activation or phosphorus halide catalysts, which are often required for side-chain halogenations, thereby offering a more direct route to the desired product. google.com The reaction conditions can be controlled to favor the formation of the monobrominated product, 3-phenoxybenzyl bromide. google.com
Bromination of 3-Phenoxybenzyl Alcohol: An alternative route involves the conversion of the corresponding alcohol, 3-phenoxybenzyl alcohol, to the bromide. This is typically achieved by treating the alcohol with a brominating agent such as thionyl bromide in the presence of a base like pyridine. The reaction mixture is usually heated to ensure complete conversion, followed by purification to isolate the final product.
Reactive Characteristics
The reactivity of this compound is dominated by the benzylic bromide moiety.
Nucleophilic Substitution: As a primary benzylic halide, the compound is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. libretexts.org The bromine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity is central to its utility as a synthetic building block.
Electrophilic Aromatic Substitution: The two aromatic rings in the molecule can potentially undergo electrophilic aromatic substitution. However, reactions at the benzylic position are generally more facile. The phenoxy group is an ortho-, para- director, while the bromomethyl group is a deactivating meta-director. Friedel-Crafts type reactions with electron-rich arenes can occur, leading to the formation of diarylmethanes. rsc.org
Overview of Established and Emerging Synthetic Applications
The primary and well-established application of this compound is as a key intermediate in the production of synthetic pyrethroid insecticides. researchgate.net Pyrethroids, such as cypermethrin (B145020), are widely used in agriculture and public health due to their high efficacy against a broad spectrum of insects and low toxicity to mammals. biosynth.com The synthesis of cypermethrin involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with the cyanohydrin derived from 3-phenoxybenzaldehyde, which itself is synthesized from 3-phenoxybenzyl bromide. researchgate.netbiosynth.com
Beyond its role in insecticide manufacturing, its versatile nature makes it a useful precursor for a range of other agro-pharmaceutical active ingredients. google.com The ability to introduce the 3-phenoxybenzyl moiety into various molecular scaffolds via nucleophilic substitution at the benzylic position allows for the synthesis of structurally diverse compounds with potential biological activities.
Outlook on Future Research in Benzylic Halide and Phenoxy Ether Chemistry
The fields of benzylic halide and phenoxy ether chemistry are continuously evolving, with a strong emphasis on sustainability and efficiency.
Benzylic Halide Chemistry: Future research in this area is focused on the development of more selective and environmentally friendly halogenation methods. numberanalytics.com This includes the exploration of novel catalysts and the use of photochemical and electrochemical conditions to drive reactions. numberanalytics.com Furthermore, new base-promoted methods for direct benzylic C-H etherification via in situ generation of benzyl (B1604629) halides are emerging, offering more streamlined synthetic pathways. nih.gov
Phenoxy Ether Chemistry: The trend in phenoxy ether synthesis is moving towards greener methodologies. alfa-chemistry.com This involves the use of sustainable catalysts, minimizing hazardous waste, and employing energy-efficient reaction conditions like microwave-assisted synthesis. alfa-chemistry.com There is also a growing interest in expanding the applications of phenoxy ether-containing compounds in pharmaceuticals and advanced materials. wikipedia.orgnumberanalytics.com
Potential for Novel Applications in Advanced Materials and Specialized Organic Molecules
The unique structure of this compound makes it an attractive building block for the creation of advanced materials and specialized organic molecules.
Polymer and Materials Science: The reactive benzylic bromide can be utilized for the functionalization of polymers or as a monomer in polymerization reactions. Structurally related benzylic halides and phenoxy derivatives have been incorporated into materials such as photodegradable hydrogels and self-assembled monolayers. umass.edu The phenoxy group can impart desirable properties like thermal stability and specific solubility characteristics to polymeric structures. numberanalytics.com
Ligand Synthesis: Multi-topic ligands containing phenoxy and benzyl functionalities are of interest in supramolecular chemistry and for the development of metal complexes. researchgate.net Compounds like 1,3,5-tris(bromomethyl)benzene (B90972) are used as starting materials for branched ligands, suggesting that this compound could serve as a precursor for novel ligand architectures. researchgate.net
Specialized Organic Molecules: The compound can be used to synthesize complex molecules with tailored properties. For example, the phenoxybenzyl moiety is found in various biologically active compounds. nih.gov Its ability to connect to other molecular fragments through the reactive benzylic position allows for the construction of novel structures for applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(bromomethyl)-3-(phenoxymethyl)benzene, and how can purity be validated?
- Methodology : The compound can be synthesized via bromination of 3-(phenoxymethyl)toluene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) . Alternative routes may involve Friedel-Crafts alkylation followed by bromination. Purity is validated via HPLC (≥98% purity) and GC-MS to confirm molecular weight (retention time cross-referenced with standards). Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br, δ ~6.8-7.4 ppm for aromatic protons) and FT-IR (C-Br stretch ~550–650 cm⁻¹) .
Q. How should researchers handle safety risks associated with this compound?
- Safety Protocols : The bromomethyl group confers high reactivity and potential toxicity. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15+ minutes and seek medical attention . Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- Analytical Workflow :
- NMR : ¹H NMR identifies substituent positions (e.g., phenoxymethyl vs. bromomethyl splitting patterns). ¹³C NMR confirms quaternary carbons (e.g., C-Br at ~30 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₄H₁₃BrO₂: 309.01 g/mol) .
- X-ray Crystallography : Resolves stereoelectronic effects of the bromomethyl-phenoxymethyl para substitution .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The -CH₂Br moiety participates in SN2 reactions (e.g., nucleophilic substitution with amines or thiols) and Suzuki-Miyaura couplings (Pd-catalyzed aryl-aryl bond formation). Steric hindrance from the phenoxymethyl group may slow kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C) . Computational studies (DFT) predict activation energies for competing pathways .
Q. What computational tools can model its electronic structure and predict regioselectivity?
- Software : UCSF Chimera visualizes electrostatic potential surfaces (EPS) to identify electrophilic sites . Gaussian 16 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or nucleophilic aromatic substitution reactions. Comparative analysis with trifluoromethyl analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) reveals electronic differences .
Q. How can contradictory data on reaction yields in literature be resolved?
- Troubleshooting : Discrepancies often arise from solvent polarity (e.g., THF vs. DCM), catalyst loading, or moisture sensitivity. Systematic Design of Experiments (DoE) evaluates factors like temperature (Δ 60–100°C), base strength (KOH vs. NaH), and reaction time. Reproducibility is confirmed via triplicate runs with error bars ≤5% .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Quality Control : LC-MS/MS detects halogenated byproducts (e.g., di-brominated derivatives) at ppm levels. ICP-OES quantifies residual metal catalysts (e.g., Pd ≤ 10 ppm). Column chromatography (silica gel, hexane/EtOAc) isolates impurities for structural elucidation .
Q. What are its potential applications in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
